3-Chloro-4,5,6-trifluoropyridazine
Description
Significance of Polyhalogenated Heterocycles in Modern Chemical Research
Polyhalogenated heterocycles are key intermediates in contemporary chemical research due to their versatile reactivity. The presence of multiple halogen atoms on an aromatic ring system, such as pyridazine (B1198779), activates the scaffold for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. mdpi.comchemimpex.com This enhanced reactivity allows for the sequential and regioselective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures and diverse compound libraries. mdpi.com
Role of Fluorine and Chlorine Substituents in Pyridazine Scaffolds
The incorporation of fluorine and chlorine atoms into pyridazine scaffolds has a dramatic impact on their physicochemical properties. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the ring, influence the pKa of nearby functional groups, and enhance metabolic stability and binding affinity in biological systems. sigmaaldrich.com Chlorine, while less electronegative, also modifies the electronic nature of the ring and can serve as an excellent leaving group in substitution reactions. researchgate.net The combination of both fluorine and chlorine on the same pyridazine ring creates a highly electrophilic system, with distinct reactivity at different carbon centers, allowing for controlled, stepwise functionalization. sigmaaldrich.com
The following table summarizes the general influence of these halogen substituents on the properties of pyridazine rings.
| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution |
| Reactivity | Strong activation towards nucleophilic attack. | Moderate to strong activation towards nucleophilic attack. |
| Metabolic Stability | Generally increases metabolic stability by blocking sites of oxidation. | Can influence metabolic pathways, sometimes leading to reactive metabolites. |
| Binding Affinity | Can enhance binding to biological targets through hydrogen bonding and electrostatic interactions. | Can participate in halogen bonding and other non-covalent interactions. |
| Lipophilicity | Increases lipophilicity. | Significantly increases lipophilicity. |
Overview of Strategic Importance in Synthetic Methodologies
Polyhalogenated pyridazines are strategically important as they serve as versatile platforms for creating highly functionalized molecules. The differential reactivity of the halogen substituents allows for a programmed approach to synthesis. For instance, a more reactive halogen can be selectively displaced by a nucleophile, leaving other halogens intact for subsequent reactions. This strategy is instrumental in the late-stage functionalization of complex molecules, a critical process in drug discovery. google.com The use of perfluorinated heteroaromatics, like tetrafluoropyridazine, as scaffolds for reaction with various nucleophiles has proven to be a powerful method for generating diverse heterocyclic systems. mdpi.com
Contextualization of 3-Chloro-4,5,6-trifluoropyridazine within the Pyridazine Family
This compound is a highly activated polyhalogenated pyridazine. Its structure suggests a high susceptibility to nucleophilic attack at the carbon atoms bearing halogen substituents. The specific arrangement of one chlorine and three fluorine atoms presents opportunities for regioselective substitution, making it a potentially valuable intermediate in synthetic chemistry.
Historical Development of Fluoropyridazine Synthesis and Transformations
The synthesis of fluorinated pyridazines has evolved significantly over the years. Early methods often involved harsh reaction conditions and gave low yields. A major breakthrough in the synthesis of fluoro-heterocycles was the development of halogen exchange (Halex) reactions, where chloro- or bromo-substituted precursors are treated with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The synthesis of highly fluorinated pyridines, which shares synthetic principles with pyridazines, often starts from polychlorinated precursors. For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be prepared from pentachloropyridine (B147404) and potassium fluoride.
A plausible and common synthetic route to compounds like this compound would involve the partial fluorination of a polychlorinated pyridazine, such as tetrachloropyridazine, using a fluoride salt. The reaction conditions, including temperature, solvent, and the nature of the fluoride source, would be critical in controlling the degree of fluorination and the regioselectivity of the process.
The transformation of fluoropyridazines is dominated by nucleophilic aromatic substitution reactions. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and the fluoride ion an excellent leaving group in SNAr reactions. This has been exploited to introduce a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5,6-trifluoropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-3-1(6)2(7)4(8)10-9-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGXHCMGDEAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516866 | |
| Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88692-18-6 | |
| Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 4,5,6 Trifluoropyridazine and Its Precursors
De Novo Ring Synthesis Approaches for Pyridazine (B1198779) Derivatives
Constructing the pyridazine ring from the ground up allows for the introduction of desired substituents at specific positions from the outset. Various classical and modern strategies have been developed to achieve this, offering diverse pathways to substituted pyridazine derivatives.
Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors
A foundational and versatile method for synthesizing the pyridazine core is the condensation of 1,4-dicarbonyl compounds with hydrazine and its derivatives. thieme-connect.deiglobaljournal.com This approach, analogous to the Paal-Knorr synthesis for pyrroles and furans, provides a direct route to the pyridazine ring system. wikipedia.orgalfa-chemistry.com
The reaction typically involves the cyclocondensation of a saturated or unsaturated 1,4-diketone with hydrazine. thieme-connect.de When saturated 1,4-diketones are used, the initial product is a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com The use of unsaturated 1,4-diketones can lead directly to the pyridazine product. thieme-connect.de The choice of reaction conditions, such as the solvent and temperature, can be critical. For instance, (Z)-isomers of unsaturated diketones may react readily at room temperature, while the corresponding (E)-isomers often require higher temperatures, such as refluxing in acetic acid, to facilitate cyclization. thieme-connect.de
| Precursor Type | Reagent | Key Condition | Product |
| Saturated 1,4-Diketone | Hydrazine | Oxidation of intermediate | Dihydropyridazine, then Pyridazine |
| Unsaturated 1,4-Diketone | Hydrazine | Elevated temperature for E-isomers | Pyridazine |
| Maleic Anhydride Derivatives | Hydrazine | Reflux | Pyridazinedione |
This table summarizes the general outcomes of cyclization reactions with 1,4-dicarbonyl precursors.
Modern Annulation Strategies for Fluorinated Pyridazines
Modern organic synthesis has introduced more sophisticated annulation strategies that offer novel pathways to fluorinated pyridazines with high efficiency and functional group tolerance. These methods often employ metal catalysis or unique reagent combinations to construct the heterocyclic ring.
One such strategy is the base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester, which yields highly functionalized 4-trifluoromethyl pyridazines without the need for heavy metal catalysts. rsc.org Another innovative approach involves a rhodium(III)-catalyzed dual C–H activation to achieve the annulation of hydrazones and alkynes, providing access to complex fused pyridazine systems like pyrrolopyridazines. nih.gov
Furthermore, inverse-electron-demand Diels-Alder (IEDDA) reactions represent a powerful tool for pyridazine synthesis. rsc.org The reaction of electron-deficient 1,2,4,5-tetrazines with alkynes regioselectively produces substituted pyridazines after the extrusion of dinitrogen. rsc.org This method has been successfully applied to the synthesis of a variety of pyridazines, including those with sulfur-containing substituents that can be further transformed. rsc.org
| Annulation Strategy | Key Reactants | Catalyst/Promoter | Product Type |
| Ylide Annulation | Pyridinium ylides, Trifluoroacetyl diazoester | Base | 4-Trifluoromethyl Pyridazines rsc.org |
| Dual C-H Activation | Hydrazones, Alkynes | Rh(III) complex | Pyrrolopyridazines nih.gov |
| IEDDA Reaction | 1,2,4,5-Tetrazines, Alkynyl sulfides | None (Thermal) | Trisubstituted Pyridazines rsc.org |
| [4+2] Annulation | Ketene N,S-acetals, N-tosylhydrazones | TBAI/K₂S₂O₈ | Trisubstituted Pyridazines organic-chemistry.org |
This table presents a selection of modern annulation strategies for synthesizing substituted pyridazines.
Phase-Transfer Catalysis and Microwave-Assisted Synthesis for Fluorinated Pyridazines
To enhance the efficiency, sustainability, and reaction rates of pyridazine synthesis, phase-transfer catalysis (PTC) and microwave (MW) irradiation have emerged as powerful techniques. nih.goveurekaselect.com These methods are particularly beneficial for the synthesis of fluorinated pyridazines.
Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.govgeorgiasouthern.edu This technique has been successfully applied to various pyridazine syntheses, including multicomponent reactions to form novel thiazolyl-pyridazinediones. mdpi.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
Phase-transfer catalysis is employed to facilitate reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.org A PTC agent, typically a quaternary ammonium salt, transports a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved, thereby accelerating the reaction. crdeepjournal.org The combination of PTC with microwave irradiation has been reported for the synthesis of pyridazine-fluorine derivatives, creating an environmentally friendly approach by reducing solvent usage and energy consumption. researchgate.netnih.gov Advanced applications include enantioselective fluorination reactions using chiral phase-transfer catalysts. organic-chemistry.orgrsc.org
| Technique | Principle of Operation | Advantages in Pyridazine Synthesis |
| Microwave-Assisted Synthesis | Rapid, uniform heating via dielectric interactions. | Reduced reaction times, higher yields, energy efficiency. nih.govnih.govgeorgiasouthern.edu |
| Phase-Transfer Catalysis (PTC) | A catalyst transports a reactant across an interface between two immiscible phases. | Enables reactions with insoluble reagents, can improve reaction rates and yields, reduces need for harsh solvents. crdeepjournal.orgphasetransfer.com |
| Combined MW-PTC | Synergistic use of both techniques. | Environmentally friendly, reduced solvent and energy use, enhanced reaction rates. researchgate.netnih.gov |
This table outlines the principles and advantages of microwave-assisted and phase-transfer catalysis in the synthesis of pyridazine derivatives.
Functionalization of Existing Halogenated Pyridazine Scaffolds
An alternative and often more practical approach to synthesizing 3-Chloro-4,5,6-trifluoropyridazine involves the modification of an existing, more readily available halogenated pyridazine ring. This typically involves selective substitution reactions to introduce the desired pattern of chlorine and fluorine atoms.
Selective Halogen Exchange Reactions for Trifluoropyridazine Synthesis
The halogen exchange (Halex) reaction is a cornerstone of industrial organofluorine chemistry and a key method for producing fluorinated aromatic and heteroaromatic compounds. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chlorine atom with a fluoride (B91410) anion. acsgcipr.org The synthesis of fluorinated pyridazines often starts with a polychlorinated precursor, which undergoes sequential halogen exchange.
The reaction is typically performed at high temperatures in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, using an anhydrous fluoride salt, most commonly potassium fluoride (KF). wikipedia.org The efficiency of the Halex reaction is highly dependent on the electronic nature of the substrate; electron-withdrawing groups on the ring activate it toward nucleophilic attack. acsgcipr.org For heteroaromatics like pyridazine, the ring nitrogens also serve as activating groups. The regioselectivity of the exchange can often be controlled by temperature and reaction time, allowing for the stepwise replacement of chlorine atoms with fluorine. In some cases, phase-transfer catalysts are used to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org
| Precursor | Fluorinating Agent | Solvent | Key Condition | Product Type |
| Polychloropyridazine | Anhydrous KF | DMSO, Sulfolane | High Temperature (150-250 °C) | Polyfluorochloropyridazine wikipedia.org |
| 5-Iodo-1,2,3-triazole | KF | Acetonitrile/Water | Microwave Irradiation (180 °C) | 5-Fluorotriazole researchgate.net |
| Trichloromethyl groups | HF-Pyridine | N/A | Controlled Temperature | Mono-, di-, or trifluoromethyl groups researchgate.net |
This table illustrates typical conditions for Halex reactions on various substrates.
Regioselective Chlorination and Fluorination Strategies
Introducing halogen atoms at specific positions on an existing pyridazine ring requires highly regioselective methods. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, dictate the positions most susceptible to electrophilic or nucleophilic attack. thieme-connect.de
For regioselective chlorination, modern reagents and conditions have been developed that offer high control. For example, the use of lithium chloride (LiCl) as a chlorine source in the presence of Selectfluor can achieve regioselective chlorination of 2-aminodiazines under mild conditions. rsc.org The specific position of chlorination is strongly influenced by the existing substituent patterns on the diazine ring. rsc.org
For regioselective fluorination, electrophilic fluorinating agents are commonly employed. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful sources of electrophilic fluorine ("F+"). They can be used to introduce fluorine atoms onto electron-rich aromatic and heteroaromatic rings with high regioselectivity. nih.gov For instance, the fluorination of imidazo[1,2-a]pyridines with Selectfluor in aqueous media proceeds with high regioselectivity to yield the 3-fluoro derivative. nih.gov The development of dearomatization/rearomatization sequences also provides a strategic approach to achieving meta-functionalization, including fluorination, on pyridine-like heterocycles. nenu.edu.cn
Green Chemistry Approaches in Halogenated Pyridazine Synthesis
The synthesis of halogenated pyridazines, including precursors to this compound, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. rasayanjournal.co.in Key green methodologies being explored include microwave-assisted synthesis, phase-transfer catalysis (PTC), and the development of metal-free reaction protocols.
Microwave (MW) irradiation has emerged as a significant tool in the synthesis of pyridazine-fluorine derivatives. nih.govresearchgate.net This technique offers considerable advantages over conventional thermal heating (TH) by dramatically reducing reaction times and energy consumption. nih.govresearchgate.net For instance, in the synthesis of certain pyridazine-fluorine compounds, the amount of solvent required can be reduced by at least five-fold compared to traditional methods. nih.gov
Phase-transfer catalysis (PTC) represents another environmentally friendly approach, which can sometimes be conducted without any solvent. nih.gov When combined with microwave irradiation, these methods not only improve the ecological profile of the synthesis but can also lead to higher yields in some cases. nih.govresearchgate.net These reactions are often regioselective, providing a high degree of control over the final product structure. nih.govresearchgate.net
Furthermore, the development of metal-free synthetic routes offers a sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org An example is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a cost-effective and environmentally benign pathway to pyridazine derivatives under neutral conditions. organic-chemistry.org Such methods align with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.orgmdpi.com
| Green Chemistry Technique | Key Advantages in Pyridazine Synthesis | Reference |
| Microwave-Assisted Synthesis | Reduced energy consumption, significantly shorter reaction times, decreased solvent use. | rasayanjournal.co.innih.govresearchgate.net |
| Phase-Transfer Catalysis (PTC) | Can be performed under solvent-free conditions, environmentally friendly. | nih.gov |
| Metal-Free Reactions | Avoids use of toxic/expensive metal catalysts, cost-effective, sustainable. | organic-chemistry.org |
Synthesis of Key Intermediates and Analogues Pertinent to this compound
The synthesis of complex molecules like this compound relies on the availability of versatile and appropriately functionalized building blocks. Research in this area focuses on creating polyfluorinated pyridazines and related chloro-fluorinated reference compounds.
Preparation of Polyfluorinated Pyridazine Building Blocks
Substituted pyridazines are recognized as crucial scaffolds in medicinal chemistry and materials science, driving significant research into the synthesis of novel pyridazine-based building blocks. lifechemicals.com The introduction of fluorine or polyfluoroalkyl groups into the pyridazine core can significantly alter the molecule's biological and chemical properties.
One strategy for creating fluorinated heterocyclic building blocks involves the ring-opening reactions of 2-polyfluoroalkyl-4-pyrones. These pyrones can be prepared through the condensation of compounds like 4-aryl-3-buten-2-ones with ethyl polyfluoroalkanoates. This method has been successfully used to prepare various trifluoromethyl-bearing products that serve as precursors for azaheterocycles. mdpi.com
Another fundamental approach is the direct functionalization of pyridazine precursors. For example, pyridazin-3(2H)-one derivatives can be converted into their corresponding 3-chloropyridazine analogues by treatment with reagents like phosphorus oxychloride. nih.gov These chlorinated intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of other functionalities.
The synthesis of fluorinated building blocks can also be achieved through methods like halofluorination. This process involves the reaction of an alkene with a halogen cation source and a nucleophilic fluorine source, resulting in the anti-addition of a halogen and fluorine across the double bond. nih.gov While not applied directly to pyridazine synthesis in the cited literature, this methodology is a key strategy for producing vicinal halofluorides, which are versatile intermediates for creating fluorinated organic molecules. nih.gov
| Precursor Type | Synthetic Method | Resulting Building Block | Reference |
| 4-Aryl-3-buten-2-ones | Condensation with ethyl polyfluoroalkanoates | 2-Aryl-6-polyfluoroalkyl-4-pyrones | mdpi.com |
| Pyridazin-3(2H)-ones | Reaction with phosphorus oxychloride | 3-Chloropyridazine derivatives | nih.gov |
| Cyclic Olefins | Halofluorination | Vicinal halofluorides | nih.gov |
Synthetic Routes to Chloro-Fluorinated Pyridines as Reference Compounds
The synthesis of chloro-fluorinated pyridines is essential for comparative studies and as potential precursors. A variety of methods exist for the preparation of these compounds, ranging from classical reactions to modern catalytic approaches.
Traditional methods for synthesizing fluoropyridines often involve nucleophilic aromatic substitution. For instance, 2-fluoropyridines can be synthesized by displacing chloro- or bromo-substituents at the 2-position using a fluoride source, though this often requires elevated temperatures. acs.org The Balz-Schiemann reaction, which converts aminopyridines into fluoropyridines via diazonium salt intermediates, is another established but potentially hazardous method. acs.orgacs.org
More recent and milder methods have been developed. One such approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for 2-fluoropyridines under mild, metal-free conditions. acs.org Fluorodenitration, the displacement of a nitro group with fluoride, offers another efficient route to 2- or 4-fluoropyridines. acs.org
For the synthesis of 3-fluoropyridines, Rh(III)-catalyzed C-H functionalization has been developed as a one-step method from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Photoredox-mediated coupling represents another modern strategy, allowing for the synthesis of diversely substituted 3-fluoropyridines from ketone components. acs.org
Furthermore, halogen exchange reactions provide a direct route to interconvert chloro- and fluoro-pyridines. For example, the fluorine atom at the 2-position of a pyridine ring can be exchanged for a chlorine atom by reacting with a chlorinating agent at superatmospheric pressures. google.com This method is particularly useful for converting by-products into desired chlorinated intermediates. google.comgoogleapis.com
| Synthetic Target | Method | Key Features | Reference |
| 2-Fluoropyridines | From Pyridine N-Oxides | Mild, metal-free, proceeds via trialkylammonium salts. | acs.org |
| 3-Fluoropyridines | Rh(III)-Catalyzed C-H Functionalization | One-step reaction from oximes and alkynes. | nih.gov |
| 3-Fluoropyridines | Photoredox-Mediated Coupling | Uses visible light and a photocatalyst. | acs.org |
| Chloro-pyridines | Halogen Exchange | Converts 2-fluoro-pyridines to 2-chloro-pyridines. | google.comgoogleapis.com |
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 3-Chloro-4,5,6-trifluoropyridazine. A multi-nuclear approach is essential to fully characterize the molecule's unique electronic environment shaped by the electronegative nitrogen atoms and halogen substituents.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N) for Definitive Structure Assignment
¹H NMR: Due to the complete substitution on the pyridazine (B1198779) ring, this compound is not expected to show any signals in a standard ¹H NMR spectrum. The absence of protons is a key characteristic feature.
¹³C NMR: The ¹³C NMR spectrum would provide four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts of these carbons are significantly influenced by the attached halogens and the ring nitrogen atoms. hmdb.ca Generally, carbons bonded to fluorine will exhibit large C-F coupling constants. The carbon atom bonded to chlorine (C3) would also be shifted downfield. Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO), are often employed to predict ¹³C chemical shifts in such complex molecules, aiding in the assignment of the observed signals. ias.ac.in
¹⁹F NMR: This is one of the most informative NMR techniques for this compound. Three distinct resonances would be expected, one for each fluorine atom at the C4, C5, and C6 positions. The chemical shifts would be highly sensitive to their position relative to the nitrogen atoms and the chlorine substituent. Furthermore, significant fluorine-fluorine (F-F) coupling between adjacent fluorine atoms (⁴JFF and ⁵JFF) would be observed, providing crucial information about the connectivity and arrangement of the fluorine atoms on the ring.
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic structure of the pyridazine ring. The two nitrogen atoms (N1 and N2) would likely exhibit distinct chemical shifts due to the asymmetric substitution pattern. The analysis of ¹⁵N chemical shifts can reveal details about the electron density at the nitrogen atoms, which is perturbed by the electron-withdrawing effects of the halogen substituents.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are primarily used for proton-proton correlations and spatial proximities, they would not be applicable in the standard sense for this aprotonic molecule. However, other 2D techniques are vital:
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC would be expected to show no correlations, confirming the absence of any C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the carbon framework and the precise location of the substituents. Long-range correlations between the fluorine atoms and the carbon atoms (nJCF, where n=2, 3) would be observed. For instance, the fluorine at C4 would show correlations to C3, C5, and potentially C6. Similarly, ¹⁵N-¹³C and ¹⁵N-¹⁹F HMBC experiments could unambiguously map the connectivity between the nitrogen, carbon, and fluorine atoms.
Analysis of Halogen-Induced Chemical Shift Perturbations and Coupling Constants
The substitution of hydrogen atoms with chlorine and fluorine atoms causes significant perturbations in the NMR chemical shifts. The high electronegativity of fluorine results in a strong deshielding effect on the directly attached carbon atom, leading to a large downfield shift in the ¹³C NMR spectrum. epa.gov The chlorine atom also contributes to a downfield shift, though typically less pronounced than fluorine.
The magnitude of the carbon-fluorine (¹JCF) and fluorine-fluorine (nJFF) coupling constants are highly dependent on the geometry and the number of intervening bonds. Analysis of these coupling constants provides detailed structural information. For example, three-bond couplings (³J) are generally larger than four-bond (⁴J) or five-bond (⁵J) couplings, aiding in the assignment of fluorine signals and confirming their relative positions on the pyridazine ring.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. For this compound, these spectra would be dominated by vibrations associated with the pyridazine ring and the carbon-halogen bonds. researchgate.net
Interpretation of Characteristic Vibrational Modes of Pyridazine Ring and Halogen Substituents
The vibrational spectra of pyridazine and its halogenated derivatives have been studied, providing a basis for interpreting the spectrum of this compound. ias.ac.inresearchgate.net
Pyridazine Ring Modes: The characteristic stretching vibrations of the C-C and C-N bonds within the pyridazine ring typically appear in the 1600-1300 cm⁻¹ region. Ring breathing modes are expected at lower frequencies, often around 1000 cm⁻¹. The substitution pattern with multiple halogens will shift these frequencies and alter their intensities compared to the parent pyridazine molecule. cdnsciencepub.com
Carbon-Halogen Modes: The C-F stretching vibrations are known to be strong in the IR spectrum and typically occur in the 1300-1000 cm⁻¹ region. The exact frequencies will vary for the fluorine atoms at C4, C5, and C6 due to their different chemical environments. The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ range. researchgate.net Bending modes involving the halogens (C-C-F, C-C-Cl) will be found at lower wavenumbers.
A comparative analysis of the IR and Raman spectra is valuable. Vibrations that are symmetric with respect to the molecule's point group tend to be strong in the Raman spectrum, while asymmetric vibrations are typically stronger in the IR spectrum.
Conformational Studies via Vibrational Spectra
For a rigid aromatic ring system like pyridazine, significant conformational isomerism is not expected. The molecule is anticipated to be planar. However, vibrational spectroscopy can be used to study low-frequency vibrational modes, such as ring torsions or out-of-plane bending of the substituents. researchgate.net In solid-state studies, changes in the vibrational spectra as a function of temperature could indicate phase transitions or subtle changes in intermolecular interactions within the crystal lattice. Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to perform a normal coordinate analysis, which allows for a detailed assignment of each observed vibrational band to a specific molecular motion. uq.edu.au
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. By providing a high-accuracy mass measurement, HRMS can confirm the molecular formula of this compound. The theoretical exact mass of this compound (C₄ClF₃N₂) can be calculated, and an experimental HRMS measurement would be expected to align closely with this value, thereby confirming its elemental makeup.
While specific experimental HRMS data for this compound is not publicly available in the cited literature, the technique would also be instrumental in elucidating its fragmentation pathways. Upon ionization in the mass spectrometer, the molecule would break apart in a predictable manner. The analysis of these fragment ions provides valuable structural information. For this compound, potential fragmentation could involve the loss of a chlorine atom, fluorine atoms, or cleavage of the pyridazine ring itself. Studying these pathways helps to piece together the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, the presence of both chlorine and fluorine atoms makes it a prime candidate for engaging in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the solid state, it would be expected that the chlorine and/or fluorine atoms of one molecule would interact with the nitrogen atoms or the electron-rich regions of the pyridazine ring of neighboring molecules. The analysis of the crystal structure would allow for the identification and characterization of these and other non-covalent interactions, such as π-π stacking, which would provide insight into the supramolecular chemistry of the compound.
Computational and Theoretical Investigations of 3 Chloro 4,5,6 Trifluoropyridazine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
No specific studies utilizing Density Functional Theory to determine the electronic structure and optimize the molecular geometry of 3-Chloro-4,5,6-trifluoropyridazine are available in the surveyed scientific literature.
Ab Initio Methods (e.g., CCSD(T), MP2) for High-Accuracy Calculations
There are no published high-accuracy calculations using ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) or Møller-Plesset perturbation theory of the second order (MP2) for this compound.
Conformational Analysis and Tautomerism Studies
A search of scientific databases did not yield any conformational analysis or tautomerism studies specifically for this compound.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)
There is no available research that details the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gaps, ionization potential, or electron affinity for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Specific Natural Bond Orbital (NBO) analysis to investigate charge delocalization and hybridization in this compound has not been reported in the current body of scientific literature.
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This visual representation helps in identifying the electron-rich and electron-poor regions of a molecule.
Prediction of Reactive Sites and Non-Covalent Interaction Potentials
An ESP analysis of this compound would be instrumental in predicting its chemical reactivity. The surface would illustrate the distribution of charge, with regions of negative electrostatic potential (typically colored in shades of red) indicating electron-rich areas, and regions of positive electrostatic potential (usually in shades of blue) signifying electron-poor areas.
For this compound, it would be anticipated that the nitrogen atoms of the pyridazine (B1198779) ring would exhibit regions of negative potential, making them likely sites for electrophilic attack or for coordinating to metal centers. The high electronegativity of the fluorine and chlorine atoms would lead to a significant withdrawal of electron density from the carbon atoms to which they are attached. This would create regions of positive potential around these carbon atoms, marking them as susceptible to nucleophilic attack.
Furthermore, the ESP analysis would provide insights into the potential for non-covalent interactions, such as hydrogen bonding or halogen bonding. The regions of negative potential around the nitrogen and fluorine atoms could act as hydrogen bond acceptors.
Spectroscopic Property Predictions from Theoretical Models
Theoretical models, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Calculation of Vibrational Frequencies and Intensities (IR, Raman)
The vibrational frequencies of this compound can be calculated using computational methods. These calculations would predict the positions of absorption bands in the Infrared (IR) and Raman spectra. The theoretical spectra are often scaled to account for systematic errors in the calculations and to achieve better agreement with experimental data.
A theoretical vibrational analysis for this compound would provide a detailed assignment of each vibrational mode to specific molecular motions, such as C-F stretching, C-Cl stretching, ring breathing modes, and various bending modes. This would be crucial for the interpretation of experimentally obtained IR and Raman spectra.
Hypothetical Data Table for Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-F Stretch | |||
| C-Cl Stretch | |||
| Pyridazine Ring Stretch | |||
| C-H Bending | |||
| Ring Deformation |
Note: The table above is a template illustrating how the data would be presented. Specific values would require dedicated computational studies.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the ¹³C and ¹⁹F NMR chemical shifts for this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.
The predicted chemical shifts would help in the assignment of the signals in the experimental NMR spectra to specific carbon and fluorine atoms in the molecule. The calculations would also provide information on the spin-spin coupling constants between different nuclei, which are crucial for confirming the connectivity of the atoms.
Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound
| Atom | Predicted Chemical Shift (ppm) |
| C3 | |
| C4 | |
| C5 | |
| C6 | |
| F4 | |
| F5 | |
| F6 |
Note: This table is a template. Actual values would be generated from specific computational analyses.
Reaction Mechanism Studies through Computational Methods
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing deep insights into reaction pathways.
Transition State Analysis and Energy Barriers of Transformations
For this compound, computational methods could be employed to study various transformations, such as nucleophilic aromatic substitution reactions. For example, the reaction of this compound with a nucleophile could be modeled to determine the preferred site of attack and the energy barriers for the substitution of the chlorine atom versus one of the fluorine atoms.
The calculations would involve locating the transition state structure for each potential reaction pathway. The energy of the transition state relative to the reactants would provide the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different pathways, the most likely reaction mechanism can be predicted. This type of analysis is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.
Advanced Applications and Materials Science Prospects Excluding Biological/medical
Role as a Versatile Building Block in Organic Synthesis
The pyridazine (B1198779) scaffold is a valuable component in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the 3-Chloro-4,5,6-trifluoropyridazine ring offers multiple reactive sites for functionalization, making it a potentially valuable building block in organic synthesis.
The chlorine and fluorine atoms on the pyridazine ring are susceptible to nucleophilic substitution reactions, which is a common strategy for introducing various functional groups. The reactivity of halogens on heterocyclic rings can be selectively targeted based on their position and the reaction conditions employed. This allows for a stepwise and controlled synthesis of multi-functionalized pyridazine derivatives.
Table 1: Potential Nucleophilic Substitution Reactions on this compound
| Nucleophile | Potential Product |
| R-NH2 (Amine) | Amino-trifluoropyridazine derivative |
| R-OH (Alcohol) | Alkoxy-trifluoropyridazine derivative |
| R-SH (Thiol) | Thioether-trifluoropyridazine derivative |
| Grignard Reagents | Aryl/Alkyl-trifluoropyridazine derivative |
This table represents hypothetical reactions based on the known reactivity of similar halogenated heterocycles.
Applications in Advanced Materials
While specific studies on this compound in materials science are not prominent, the properties of fluorinated heterocycles suggest several potential applications.
Research into organic NLO materials has explored various heterocyclic compounds. The incorporation of electron-withdrawing groups, such as the trifluoropyridazine ring, can enhance the second-order NLO response of a molecule. While there is no direct research on this compound for NLO applications, studies on other pyridazine and pyrazine derivatives suggest that the inherent asymmetry and electronic properties of such heterocycles can be beneficial for creating materials with NLO properties. researchgate.net The development of novel NLO materials often involves the synthesis of push-pull systems where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. The trifluoropyridazine moiety could potentially act as a strong electron-accepting component in such systems.
Fluorinated polymers are known for their desirable properties, including thermal stability, chemical resistance, and low surface energy. While there is no specific information on polymers derived from this compound, the presence of multiple reactive sites suggests its potential as a monomer or a cross-linking agent in the synthesis of functional polymers. The incorporation of the trifluoropyridazine unit into a polymer backbone could impart unique electronic and physical properties to the resulting material. The development of functional coatings often utilizes polymers with specific surface properties, and fluorinated polymers are of particular interest in this field.
Pyridazine-based molecules have been explored as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The nitrogen atoms of the pyridazine ring can coordinate to metal centers, and the electronic properties of the ring can be tuned by the substituents. The electron-withdrawing nature of the fluorine atoms in this compound would modulate the electron-donating ability of the pyridazine nitrogen atoms, which could influence the catalytic activity of the corresponding metal complexes. Although no specific catalytic applications of ligands derived from this compound have been reported, the broader field of pyridazine-based ligands suggests this as a potential area of investigation. acs.orgunimi.it
Agricultural Chemical Intermediates (Focusing on Chemical Synthesis, not Biological Efficacy)
Chlorinated and fluorinated pyridine and pyridazine derivatives are important intermediates in the synthesis of various agrochemicals. nih.govagropages.comsemanticscholar.org The specific substitution pattern of these intermediates is crucial for the final biological activity of the pesticide. While there is no direct evidence of this compound being used as an intermediate for commercial agrochemicals, its structure is analogous to other building blocks used in the industry.
The synthesis of complex agrochemicals often involves the sequential functionalization of a heterocyclic core. The reactivity of the chloro and fluoro substituents on the pyridazine ring allows for the introduction of various pharmacophores necessary for pesticidal activity. For example, similar chlorinated pyridazine derivatives are used in the synthesis of herbicides and insecticides. mdpi.com
Table 2: Examples of Related Halogenated Heterocycles in Agrochemical Synthesis
| Compound | Application | Reference |
| 2-chloro-5-trifluoromethylpyridine | Intermediate for herbicides | agropages.com |
| 3,6-dichloropyridazine | Precursor for various agrochemicals | chemicalbook.com |
| 3-chloro-5-trifluoromethyl-2-pyridinyl | Moiety in insecticides | nih.gov |
This table provides examples of structurally related compounds and does not imply the direct use of this compound.
Other Emerging Industrial Applications (If Relevant and Non-Biological)
Consistent with the findings in the area of materials science, there is a lack of specific information regarding other emerging, non-biological industrial applications of this compound. The primary focus of research on similar chlorinated and fluorinated pyridazines and pyridines often lies within the agrochemical and pharmaceutical sectors, which are explicitly excluded from the scope of this article.
Industrial applications of chemical compounds are typically driven by a combination of factors including efficacy in a particular process, cost-effectiveness of synthesis, and the availability of precursors. While pyridazine derivatives are used in various industrial contexts, the specific role of this compound remains undefined in the available scientific and technical literature. There are no detailed reports or data to suggest its use in fields such as specialty chemicals, industrial solvents, or as an intermediate in the production of non-biological industrial products.
Future research may uncover novel industrial uses for this compound, but as of now, its profile in non-biological industrial applications is not established.
Future Directions and Challenges in 3 Chloro 4,5,6 Trifluoropyridazine Research
Development of Novel and Sustainable Synthetic Routes
Key areas for development include:
Catalytic C-H and C-F Activation: Investigating transition-metal-catalyzed or photocatalytic methods to directly install fluorine or other functional groups onto a pyridazine (B1198779) core would represent a significant leap forward.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which is crucial for managing highly exothermic fluorination or hazardous reactions. This can lead to higher yields, improved safety, and easier scalability.
Bio-catalysis: The use of enzymes for selective halogenation or functionalization could provide a highly sustainable route, operating under mild conditions with high regio- and stereoselectivity.
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Advantages | Challenges |
| Flow Chemistry | Enhanced safety, precise control, improved yield, easy scalability. | Initial setup cost, potential for clogging with solid byproducts. |
| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Finding suitable photocatalysts, managing light penetration in scaled-up reactions. |
| Mechanochemistry | Reduced solvent usage, access to novel reactivity. | Scalability, ensuring homogenous reaction mixtures. |
Exploration of Undiscovered Reactivity Pathways
The reactivity of 3-chloro-4,5,6-trifluoropyridazine is dominated by the lability of the C-Cl bond for nucleophilic substitution. However, the influence of the three fluorine atoms on the pyridazine ring's electronics suggests a wealth of unexplored reactivity. Future research must move beyond simple substitutions to unlock the full synthetic potential of this scaffold.
Potential reactivity pathways to explore include:
Selective C-F Bond Functionalization: Differentiating between the fluorine atoms at the 4, 5, and 6 positions for selective substitution is a major challenge. Developing methodologies for site-selective C-F activation would enable the synthesis of precisely functionalized pyridazine derivatives that are currently inaccessible.
Metal-Catalyzed Cross-Coupling Reactions: While the C-Cl bond is a good handle for cross-coupling, exploring the direct C-F coupling or C-H functionalization at other positions on the ring could provide new avenues for building molecular complexity.
Pericyclic Reactions: Investigating the participation of the fluorinated pyridazine ring in cycloaddition or electrocyclization reactions could lead to the formation of novel fused heterocyclic systems with unique properties.
Advanced Characterization Techniques for Complex Derivatization
As more complex derivatives of this compound are synthesized, their unambiguous characterization becomes critical. Standard techniques may be insufficient to resolve subtle structural and electronic differences. Therefore, the adoption of advanced and combined characterization methods is essential.
Future characterization efforts should integrate:
Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable for predicting and corroborating experimental data. prensipjournals.comprensipjournals.com These methods can calculate NMR chemical shifts, vibrational frequencies, and electronic transitions, providing deep insight into molecular geometry and properties. researchgate.net
Advanced NMR Spectroscopy: For complex fluorinated molecules, 19F NMR is crucial. Advanced 2D NMR techniques (like HOESY, ROESY) can help elucidate through-space interactions and confirm the spatial arrangement of substituents, which is particularly important for stereoisomers.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules. Obtaining high-quality crystals of new derivatives will be a key step in confirming their synthesis and understanding their solid-state packing.
Table 2: Advanced Techniques for Characterizing Pyridazine Derivatives
| Technique | Application | Insights Provided |
| Density Functional Theory (DFT) | Correlate experimental data with theoretical models. prensipjournals.com | Optimized molecular geometry, electronic properties, NMR shifts, vibrational modes. prensipjournals.comresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Determine connectivity and assign proton and carbon signals. | Confirms covalent bond framework and substitution patterns. |
| 19F NMR Spectroscopy | Characterize fluorine-containing parts of the molecule. | Number and electronic environment of fluorine atoms, coupling constants. |
| X-ray Crystallography | Determine the exact 3D structure in the solid state. | Bond lengths, bond angles, stereochemistry, intermolecular interactions. |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. ijsetpub.com For a specialized area like fluorinated pyridazine chemistry, these tools can accelerate discovery by predicting reaction outcomes, proposing synthetic routes, and identifying candidate molecules with desired properties.
Key applications of AI/ML in this field include:
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target pyridazine derivative and propose viable synthetic pathways, potentially uncovering non-intuitive routes. rsc.org
Reaction Outcome and Yield Prediction: Machine learning models, trained on existing reaction data, can predict the success and potential yield of a planned reaction under specific conditions, saving time and resources. nih.gov
Property Prediction: AI can be used to build quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and electronic properties of virtual pyridazine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
Table 3: Role of AI/ML in Pyridazine Chemistry Research
| AI/ML Application | Function | Potential Impact |
| Computer-Aided Synthesis Planning (CASP) | Proposes retrosynthetic routes for target molecules. nih.gov | Accelerates the design of synthetic strategies for complex derivatives. |
| Forward Reaction Prediction | Predicts the products of a given set of reactants and conditions. | Helps in exploring novel reactivity and avoiding failed reactions. |
| Property Prediction Models | Estimates electronic, optical, or material properties of unsynthesized compounds. researchgate.net | Guides molecular design by prioritizing candidates with desired characteristics. |
Expanding Non-Biological Applications and Material Design Principles
While many heterocyclic compounds find use in medicine, the unique properties of this compound make it a highly attractive building block for advanced materials. The strong electron-withdrawing nature of the fluorinated pyridazine ring can be harnessed to create materials with specific electronic and optical properties.
Future research should focus on designing and synthesizing derivatives for:
Organic Electronics: The electron-deficient nature of the pyridazine core makes it an excellent candidate for n-type semiconductors in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Advanced Polymers: Incorporating the rigid, polar this compound unit into polymer backbones could lead to materials with high thermal stability, specific dielectric properties, or enhanced chemical resistance.
Energetic Materials: The high nitrogen content and density of pyridazine-based structures are of interest in the field of energetic materials, although this requires careful and specialized investigation.
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of functional materials.
Q & A
Q. Table 1: Example Amine Substitutions and Yields
| Amine Type | Reaction Temp (°C) | Yield (%) |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | 60 | 82 |
| 4-Nitro-substituted pyrazole | 70 | 78 |
| Benzylamine | 50 | 75 |
Key Considerations:
- Use anhydrous solvents to avoid hydrolysis of fluorinated groups.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
Advanced: How do substituent electronic effects influence reactivity in nucleophilic aromatic substitution (NAS) of this compound?
Answer:
Electron-withdrawing groups (e.g., trifluoromethyl) at the 4/5/6 positions activate the pyridazine ring for NAS. Computational studies (DFT) suggest that fluorine substituents lower the LUMO energy by 1.2–1.8 eV, accelerating reactions with nucleophiles like amines or thiols. For example, 3-chloro-6-(3,5-dimethylpyrazolyl)pyridazine reacts 3× faster with piperidine than non-fluorinated analogs .
Methodological Steps:
Perform Hammett analysis using para-substituted anilines.
Compare rate constants (k) under identical conditions (polar aprotic solvent, 25°C).
Correlate σ values (Hammett parameters) with log(k) to quantify electronic effects.
Basic: What characterization techniques are critical for confirming the structure of fluorinated pyridazine derivatives?
Answer:
- X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length: 1.73 Å) and packing interactions (e.g., π-stacking in monoclinic P21/c systems) .
- 19F NMR : Distinguishes inequivalent fluorine atoms (δ −60 to −75 ppm for CF3 groups).
- HRMS : Validates molecular ions (e.g., [M+H]+ for C15H14ClF3N4: m/z 343.08) .
Q. Table 2: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 9.461, 6.557, 24.123 |
| β (°) | 99.89 |
| V (ų) | 1474.1 |
Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated pyridazines?
Answer:
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or solvent effects. For example, split 19F NMR signals may indicate slow interconversion of conformers.
Resolution Workflow:
Variable-temperature NMR : Identify coalescence temperatures (e.g., −20°C to 40°C).
DFT calculations : Compare energy barriers between conformers (e.g., ΔG‡ > 60 kJ/mol suggests observable splitting).
Solvent screening : Polar solvents (DMSO) may stabilize specific conformers via H-bonding .
Basic: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
